5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid is a heterocyclic compound that features a thienothiophene core structure. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid typically involves the annulation of thiophene rings. One common method includes the reaction of thieno[2,3-b]thiophene dicarboxylate with hydroxybenzaldehydes in the presence of KOH and DMF, followed by further reactions with malononitrile and active methylene compounds under reflux conditions . This method yields the desired compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the electron-rich nature of the thienothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including antiviral and antitumor activities.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Another thienothiophene derivative with similar structural features.
Thiophene: The simplest sulfur-containing heterocycle, often used as a starting material for synthesizing more complex derivatives.
Dithieno[3,2-b2’,3’-d]thiophene: A more complex derivative with additional thiophene rings, used in advanced materials applications.
Uniqueness
5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and physical properties
Properties
IUPAC Name |
5-(difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2S2/c9-7(10)5-1-4-6(14-5)3(2-13-4)8(11)12/h1-2,7H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZANSBFUJRGSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC=C2C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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